Z-L-Valine N-carboxyanhydride

Peptide Synthesis N-Methyl Amino Acids Coupling Reagents

Z-L-Valine N-carboxyanhydride (Z-Val-NCA; CAS 158257-41-1) is a crystalline, urethane-protected α-amino acid N-carboxyanhydride (UNCA) [3.0.CO;2-S" target="_blank">1]. It features a benzyloxycarbonyl (Z) protecting group on the α-amino function of L-valine, with an activated N-carboxyanhydride ring that serves as a preactivated monomer for peptide and polypeptide synthesis.

Molecular Formula
Molecular Weight 277.3
Cat. No. B1578882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Valine N-carboxyanhydride
Molecular Weight277.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-L-Valine N-carboxyanhydride: Properties and Role as a Urethane-Protected Amino Acid Derivative


Z-L-Valine N-carboxyanhydride (Z-Val-NCA; CAS 158257-41-1) is a crystalline, urethane-protected α-amino acid N-carboxyanhydride (UNCA) [1]. It features a benzyloxycarbonyl (Z) protecting group on the α-amino function of L-valine, with an activated N-carboxyanhydride ring that serves as a preactivated monomer for peptide and polypeptide synthesis . As a member of the UNCA class, it combines the reactivity of an NCA with the stability conferred by the urethane protecting group, enabling its use in both solution- and solid-phase peptide synthesis without the need for additional activation steps [2].

Why Z-L-Valine NCA Cannot Be Interchanged with Other N-Carboxyanhydrides or Protecting Group Variants


Despite their shared N-carboxyanhydride core, urethane-protected amino acid NCAs (UNCAs) exhibit distinct stability, reactivity, and side-reaction profiles dictated by their specific protecting group (Z, Boc, or Fmoc) and amino acid side chain [1]. Generic substitution of Z-L-Valine NCA with Boc- or Fmoc-protected analogs, or with unprotected H-Val-NCA, introduces quantifiable differences in by-product formation, racemization tendency, and kinetic behavior that directly impact synthetic yield and product purity [2]. The evidence below quantifies these differences, establishing the conditions under which Z-L-Valine NCA provides a verifiable advantage in peptide and polypeptide synthesis workflows.

Quantitative Differentiation of Z-L-Valine N-carboxyanhydride from Analogs: Stability, By-Product Formation, Kinetics, and Racemization


Z-Protected NCAs Avoid N-Methyl NCA By-Product Formation Observed with Boc Analogs

When coupling N-methyl amino acids, Boc-protected amino acids undergo an intramolecular side reaction to form the corresponding N-methyl N-carboxyanhydride as a by-product, leading to reduced coupling yields. This side reaction is not observed with Z- or Fmoc-protective groups [1]. Consequently, Z-L-Valine NCA offers a cleaner reaction profile in sequences containing N-methyl valine residues.

Peptide Synthesis N-Methyl Amino Acids Coupling Reagents

Long-Term Storage Stability of Z-L-Valine NCA as a Urethane-Protected N-Carboxyanhydride

As a member of the urethane-protected N-carboxyanhydride (UNCA) class, Z-L-Valine NCA exhibits shelf stability comparable to other UNCAs: these crystalline materials are stable to routine laboratory manipulations and can be stored for extended periods of 1–2 years at below 0 °C [1]. This stability derives from the urethane protecting group, which reduces the hydrolytic susceptibility of the NCA ring compared to unprotected H-Val-NCA.

Reagent Storage Automated Peptide Synthesis UNCA Stability

Racemization Barrier of Z-L-Valine NCA: Quantified Energetic Resistance to Epimerization

Racemization of Z-L-Valine NCA occurs only via direct enolization (α-proton abstraction), as the UNCA structure precludes the 5(4H)-oxazolone pathway [1]. The energetic barrier for racemization at the α-chiral center has been calculated as 28.6 kcal/mol, with the bulky isopropyl side chain of valine partially mitigating racemization compared to less hindered amino acids .

Chiral Integrity Racemization Peptide Purity

Kinetic Constants for Valine NCA Hydrolysis and Coupling in Aqueous Media

A kinetic study using capillary electrophoresis determined the rate constants for hydrolysis and coupling of valine N-carboxyanhydride in aqueous buffered solution [1]. The study reported the variation of the coupling kinetic constant as a function of oligovaline chain length, and estimated activation energies for both hydrolysis and coupling. These values establish a quantitative baseline for comparing reactivity across different NCA monomers.

Polymerization Kinetics Prebiotic Chemistry Oligopeptide Synthesis

High-Impact Application Scenarios for Z-L-Valine N-carboxyanhydride Driven by Quantitative Differentiation


Synthesis of N-Methyl-Containing Peptides Without By-Product Formation

Z-L-Valine NCA is the preferred activated monomer when constructing peptide sequences containing N-methyl valine residues. Unlike Boc-protected analogs, Z-UNCAs do not generate N-methyl NCA by-products that reduce coupling yields [1]. This ensures higher purity and yield in N-methylated peptide drug candidates.

Long-Term Storage for Automated Peptide Synthesizer Workflows

The UNCA class, including Z-L-Valine NCA, is stable for 1–2 years when stored below 0 °C [2]. This stability eliminates the need for in situ activation, streamlining automated solid-phase peptide synthesis and reducing batch-to-batch variability.

Enantiomerically Pure Polypeptide Synthesis via Ring-Opening Polymerization

The high racemization barrier (28.6 kcal/mol) of Z-L-Valine NCA [3] makes it a reliable monomer for ring-opening polymerization (ROP) to produce isotactic polypeptides with preserved stereochemistry. This is essential for generating bioactive polypeptides where stereochemistry dictates function.

Intermediate in the Manufacture of Valganciclovir

Z-L-Valine NCA serves as a key pharmaceutical intermediate in the synthesis of valganciclovir , a prodrug of ganciclovir used to treat cytomegalovirus infections. The compound's defined purity and stability support GMP manufacturing requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-L-Valine N-carboxyanhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.